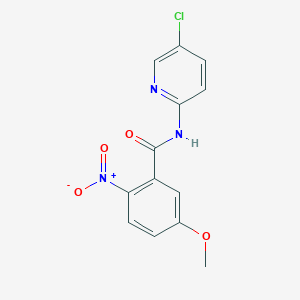

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4/c1-21-9-3-4-11(17(19)20)10(6-9)13(18)16-12-5-2-8(14)7-15-12/h2-7H,1H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIVJPFRQHXZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619859 | |

| Record name | N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280773-16-2 | |

| Record name | N-(5-Chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280773-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (CAS: 280773-16-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, a key intermediate in the synthesis of the direct factor Xa inhibitor, Betrixaban.[1][2] This document delves into the compound's chemical and physical properties, offers a detailed, field-proven synthesis protocol, and outlines robust methodologies for its analytical characterization. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, purify, and analyze this critical compound, ensuring high purity and yield for downstream applications in pharmaceutical research and development.

Introduction: A Pivotal Intermediate in Anticoagulant Therapy

This compound (CAS No. 280773-16-2) is a substituted benzamide that has garnered significant attention in the pharmaceutical industry as a crucial building block in the synthesis of Betrixaban.[1] Betrixaban is a novel oral anticoagulant that acts as a direct inhibitor of coagulation factor Xa, a key enzyme in the blood coagulation cascade.[3][4][5][6] Its role in preventing venous thromboembolism (VTE) in adult patients hospitalized for acute medical illness has been established, leading to its approval by the FDA.[6]

The synthesis of high-purity this compound is therefore a critical step in the overall manufacturing process of Betrixaban. This guide provides a detailed examination of this compound, from its fundamental properties to its synthesis and analysis, to support the ongoing research and development in the field of anticoagulant therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification.

| Property | Value | Source |

| CAS Number | 280773-16-2 | [7][8] |

| Molecular Formula | C₁₃H₁₀ClN₃O₄ | [7][8] |

| Molecular Weight | 307.69 g/mol | [7][8] |

| IUPAC Name | This compound | [7] |

| Appearance | Off-white to pale yellow crystalline powder | [1][8] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM). | [1] |

| SMILES | COC1=CC(C(=O)NC2=NC=C(Cl)C=C2)=C(C=C1)=O | [7] |

| InChIKey | CTIVJPFRQHXZGT-UHFFFAOYSA-N | [7] |

Synthesis of this compound

The synthesis of the title compound is achieved through an amide coupling reaction between 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine. Traditional methods have employed hazardous reagents such as phosphorus oxychloride or oxalyl chloride.[9] A safer and more environmentally friendly approach, detailed in patent CN107778224B, utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.[9] This method offers improved reaction conditions and product quality, making it suitable for industrial production.[9]

Reaction Scheme

Caption: Amide coupling of 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine.

Detailed Experimental Protocol

This protocol is adapted from the principles outlined in patent CN107778224B.[9]

Materials:

-

5-Methoxy-2-nitrobenzoic acid (1.0 eq)

-

2-Amino-5-chloropyridine (1.0-1.3 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or its hydrochloride salt (EDC·HCl) (1.0-1.4 eq)

-

N-hydroxysuccinimide (NHS) (1.0-1.4 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DMF (5-15 volumes relative to the mass of the benzoic acid).

-

Activation: To the stirring solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) in one portion. Stir the mixture at room temperature (20-30 °C) for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 2-amino-5-chloropyridine (1.05 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-methoxy-2-nitrobenzoic acid) is consumed.

-

Work-up and Crystallization: Once the reaction is complete, add water (6-10 volumes relative to the solvent volume) to the reaction mixture with stirring.

-

Cooling and Precipitation: Cool the mixture to 0-10 °C and continue stirring for 3-12 hours to facilitate crystallization of the product.[9]

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water and cold ethanol to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified solid under vacuum to a constant weight to yield this compound as an off-white to pale yellow powder.

Rationale for Experimental Choices

-

EDC/NHS Coupling: The use of EDC in combination with NHS is a highly efficient method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. NHS then reacts with this intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with the primary amine of 2-amino-5-chloropyridine.[2] This two-step activation in a one-pot reaction enhances the yield and purity of the final product.

-

Solvent Choice: Anhydrous aprotic polar solvents like DMF or acetonitrile are chosen to dissolve the reactants and reagents and to facilitate the reaction without participating in it.

-

Aqueous Work-up: The addition of water precipitates the organic product while dissolving the water-soluble byproducts of the EDC/NHS coupling (such as N,N'-dicyclohexylurea and NHS).

-

Washing with Ethanol: A final wash with cold ethanol helps to remove any remaining organic impurities that are more soluble in ethanol than the desired product.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is paramount to confirm the identity, purity, and quality of the synthesized this compound. The following section outlines a suite of analytical techniques that form a self-validating system for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the reaction.

Exemplary HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 30-90% B over 15 minutes, then hold at 90% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Expected Outcome: A high-purity sample should exhibit a single major peak with a retention time characteristic of the product. The peak area percentage can be used to quantify the purity, which is typically expected to be >99%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the synthesized compound.

Representative ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | -NH- (amide proton) |

| ~8.4 | d | 1H | Pyridine H-6 |

| ~8.1 | dd | 1H | Pyridine H-4 |

| ~7.9 | d | 1H | Benzene H-3 |

| ~7.6 | d | 1H | Pyridine H-3 |

| ~7.4 | dd | 1H | Benzene H-6 |

| ~7.2 | d | 1H | Benzene H-4 |

| ~3.9 | s | 3H | -OCH₃ |

Rationale for Assignments:

-

The downfield singlet around 10.5 ppm is characteristic of an amide proton.

-

The signals in the aromatic region (7.2-8.4 ppm) correspond to the protons on the pyridine and benzene rings, with their specific chemical shifts and coupling patterns determined by the electronic effects of the substituents (chloro, nitro, methoxy, and amide groups).

-

The singlet at approximately 3.9 ppm is indicative of the methoxy group protons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Expected Mass Spectrum (Electrospray Ionization - Positive Mode):

-

[M+H]⁺: m/z ~308.0

-

[M+Na]⁺: m/z ~330.0

Fragmentation Pattern: The fragmentation of nitroaromatic compounds in mass spectrometry often involves the loss of the nitro group (NO₂) or nitric oxide (NO).[10] Therefore, characteristic fragment ions may be observed at m/z values corresponding to [M+H-NO₂]⁺ and [M+H-NO]⁺.

Workflow for Analytical Characterization

Caption: A comprehensive workflow for the analytical validation of the synthesized compound.

Biological Significance and Applications

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of the anticoagulant drug Betrixaban.[1] The nitro group in the compound is subsequently reduced to an amine, which is then further functionalized to yield the final active pharmaceutical ingredient.

The development of Betrixaban and, by extension, the efficient synthesis of its intermediates like this compound, is of great importance in the field of thrombosis prevention. Betrixaban offers a distinct pharmacological profile, including a long half-life and minimal renal clearance, which makes it a valuable therapeutic option for a broad range of patients.[4][5]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest due to its indispensable role in the synthesis of the anticoagulant Betrixaban. This technical guide has provided a comprehensive overview of its properties, a detailed and robust synthesis protocol based on modern, safer coupling chemistry, and a thorough analytical workflow for its characterization. The information presented herein is intended to empower researchers and drug development professionals to produce this key intermediate with high purity and confidence, thereby facilitating the advancement of research and development in the critical area of anticoagulant therapy.

References

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis

- This compound.

- N-(5-Chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide. IndiaMART.

- Betrixaban (PRT054021): pharmacology, dose selection and clinical studies. PubMed.

- Pharmacological properties of betrixaban. PubMed.

- Betrixaban. LiverTox - NCBI Bookshelf.

- N-(5-Chloro-2-pyridinyl)-5-Methoxy-2-nitrobenzaMide. ChemBK.

- Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. Technical Disclosure Commons.

- CN107778224B - Preparation method of betrixaban intermediate.

- Betrixaban 2-Nitro Impurity CAS#: 280773-16-2; ChemWhat Code: 1469647.

- 2-nitro-N-(5-chloro-pyridin-2-yl)-5-methoxy-benzamide CAS 280773-16-2. Home Sunshine Pharma.

- This compound. PubChemLite.

- Welcome To Ami Organics Limited | PDF | Chemical Compounds. Scribd.

- This compound. CHIRALEN.

- 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | 280773-17-3. ChemicalBook.

- CN107778224B - Preparation method of betrixaban intermediate.

- Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK. Thermo Fisher Scientific.

- This compound. PubChem.

- Betrixaban 2-Nitro Impurity | CAS No: 280773-16-2. Chemicea.

- Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor. PMC - NIH.

- N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride. PubChem.

- N-(5-Chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide (Synonyms). MedChemExpress.

- Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate | Asian Journal of Chemistry. Asian Journal of Chemistry.

- Betrixaban. LiverTox - NCBI Bookshelf.

- Pharmacological properties of betrixaban. PMC - PubMed Central - NIH.

- Betrixaban synthesis. ChemicalBook.

- Betrixaban (PRT054021): pharmacology, dose selection and clinical studies. PubMed.

- Betrixaban. Wikipedia.

Sources

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Betrixaban - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betrixaban (PRT054021): pharmacology, dose selection and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Betrixaban - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide" molecular structure

An In-depth Technical Guide to the Molecular Structure of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and characterization of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. By deconstructing its constituent moieties—a substituted nitrobenzoic acid and a chloropyridine—we explore the compound's physicochemical properties, predict its spectroscopic profile, and propose a robust synthetic pathway. The guide emphasizes the rationale behind experimental design and analytical interpretation, grounding its claims in established chemical principles and authoritative literature.

Introduction and Molecular Overview

This compound (PubChem CID: 21906618) is a complex organic molecule featuring a central amide linkage connecting a 5-methoxy-2-nitrobenzoyl group to a 5-chloropyridin-2-yl moiety.[1][2] Its structure incorporates several key functional groups and heterocyclic systems that are of significant interest in medicinal chemistry. The pyridine ring is a ubiquitous scaffold in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and enhance pharmacokinetic properties.[3][4] Similarly, nitroaromatic compounds are important precursors in synthesis and can exhibit a range of biological activities.[5][6] The strategic placement of chloro, methoxy, and nitro substituents is expected to modulate the molecule's electronic distribution, conformation, and potential for intermolecular interactions, making a detailed structural analysis essential for understanding its chemical behavior and potential as a lead compound in drug discovery.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical profile of a compound are foundational to its application in drug development. The properties of this compound are dictated by its unique assembly of functional groups.

2D and 3D Structural Representation

The molecule's 2D structure is depicted below, illustrating the connectivity of the 5-methoxy-2-nitrobenzoic acid and 5-chloropyridin-2-amine fragments through an amide bond.

The spatial arrangement, or 3D conformation, is critical for understanding how the molecule might interact with biological targets. The amide bond introduces a degree of planarity, while steric hindrance between the ortho-nitro group and the pyridine ring likely forces a non-coplanar orientation of the two aromatic systems. This twist is a key determinant of the molecule's overall shape and accessibility of its functional groups.

Predicted Physicochemical Properties

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile can be estimated from its physicochemical properties. The table below summarizes key computed descriptors for this compound.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 307.69 g/mol [2] | Within the typical range for small molecule drugs, favoring good absorption. |

| XlogP | 2.4[7] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1[8] | The amide N-H group can act as a hydrogen bond donor, crucial for target binding. |

| Hydrogen Bond Acceptors | 5[8] | Oxygen atoms (nitro, methoxy, carbonyl) and nitrogen atoms act as acceptors, facilitating interactions. |

| Rotatable Bond Count | 2[8] | Provides conformational flexibility, allowing the molecule to adapt to a binding site. |

Proposed Synthesis Pathway

The formation of an amide bond is one of the most common and critical reactions in medicinal chemistry.[9][10] The logical synthesis of this compound involves the coupling of two commercially available precursors: 5-methoxy-2-nitrobenzoic acid [8] and 2-amino-5-chloropyridine .[11]

Rationale for Reagent Selection

Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, which can degrade complex substrates. Therefore, the carboxylic acid must first be "activated." This is achieved using a coupling reagent .

-

Coupling Reagents : A plethora of reagents are available, each with specific advantages. Carbodiimides like DCC (dicyclohexylcarbodiimide) are classic activators but can lead to side reactions and racemization.[9] Modern uronium/aminium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP are often preferred for their high efficiency, fast reaction times, and suppression of side reactions, making them suitable for complex molecule synthesis.[10][12]

-

Base : A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine, enhancing its nucleophilicity.

Detailed Experimental Protocol: Amide Coupling

-

Reagent Preparation : In a dry, inert atmosphere (e.g., under Argon or Nitrogen), dissolve 5-methoxy-2-nitrobenzoic acid (1.0 equivalent) and a coupling reagent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Activation : Stir the mixture at room temperature for 15-30 minutes. During this step, the carboxylic acid reacts with the coupling reagent to form a highly reactive activated ester intermediate.

-

Amine Addition : To the activated mixture, add 2-amino-5-chloropyridine (1.0 equivalent) followed by the dropwise addition of DIPEA (2.0-3.0 equivalents).

-

Reaction Monitoring : Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

-

Work-up and Purification : Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for amide coupling synthesis.

Spectroscopic Characterization Profile

Confirming the molecular structure of a synthesized compound is a critical, self-validating step in chemical research. A combination of spectroscopic techniques provides an unambiguous fingerprint of the molecule.[13]

Predicted Spectroscopic Data

The following table summarizes the expected key signals for this compound based on the analysis of its functional groups and data from analogous structures.[14][15][16]

| Technique | Feature | Predicted Signal / Observation | Rationale |

| ¹H NMR | Amide Proton (N-H) | δ 9.5-11.0 ppm (singlet, broad) | Deshielded proton on an amide nitrogen, often broad due to quadrupole coupling and exchange. |

| Pyridine Protons | 3 distinct signals in the δ 7.5-8.5 ppm range | Aromatic protons on an electron-deficient pyridine ring. | |

| Benzoyl Protons | 3 distinct signals in the δ 7.0-8.0 ppm range | Aromatic protons influenced by methoxy (electron-donating) and nitro (electron-withdrawing) groups. | |

| Methoxy Protons (-OCH₃) | δ ~3.9 ppm (singlet) | Characteristic chemical shift for methoxy group protons on an aromatic ring. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 ppm | Typical chemical shift for an amide carbonyl carbon. |

| Aromatic Carbons | Multiple signals in the δ 110-160 ppm range | Signals corresponding to the 11 unique aromatic carbons in the two rings. | |

| Methoxy Carbon (-OCH₃) | δ ~56 ppm | Characteristic chemical shift for a methoxy carbon. | |

| FT-IR | N-H Stretch (Amide) | ~3300 cm⁻¹ | Characteristic stretching vibration for a secondary amide N-H bond. |

| C=O Stretch (Amide) | ~1660-1680 cm⁻¹ | Strong absorption band typical for an amide I carbonyl stretch.[14] | |

| N-O Stretch (Nitro) | ~1530 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric) | Two strong, characteristic bands for the nitro group.[14] | |

| Mass Spec. | Molecular Ion (ESI+) | m/z = 308.04 [M+H]⁺ | The mass of the protonated molecule (C₁₃H₁₁ClN₃O₄⁺). |

Analytical Workflow for Structural Confirmation

Caption: Standard workflow for spectroscopic analysis.

Potential Biological Significance and Applications

While specific biological activity for this compound is not extensively documented, its structural components suggest several avenues for investigation.

-

Antimicrobial and Antifungal Activity : Pyridine derivatives are well-established scaffolds for agents with antibacterial and antifungal properties.[17][18] The presence of the chloropyridine moiety suggests that this compound could be screened for similar activities.[19][20]

-

Anticancer Potential : A vast number of pyridine-containing compounds have been investigated and developed as anticancer agents.[4][21] They can function as kinase inhibitors, cell-cycle modulators, or antimetabolites. The specific substitution pattern of this molecule could lend itself to binding in the active sites of various oncogenic proteins.

-

Anti-inflammatory Activity : Certain pyridine derivatives are known to exhibit anti-inflammatory effects, often through the inhibition of enzymes like COX-1 and COX-2.[21]

-

Chemical Probe or Intermediate : Due to the reactive nitro group, this compound could serve as a valuable synthetic intermediate. The nitro group can be readily reduced to an amine, opening up a new vector for chemical modification and the synthesis of a library of analogues for structure-activity relationship (SAR) studies.[6]

Conclusion

This compound is a molecule with significant structural complexity and potential for further investigation. This guide has detailed its fundamental molecular and physicochemical properties, proposed a logical and robust synthetic strategy based on established amide coupling chemistry, and outlined a comprehensive analytical workflow for its unambiguous characterization. The presence of pharmacologically relevant moieties like the chloropyridine ring suggests that this compound is a candidate for biological screening, particularly in the areas of oncology and infectious diseases. The insights provided herein serve as a foundational resource for researchers aiming to synthesize, characterize, and explore the potential of this and structurally related molecules.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem.

-

Abu-Taweel, G. M., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.

-

BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Bond Formation. BenchChem.

-

National Center for Biotechnology Information. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed.

-

BenchChem. (n.d.). A Spectroscopic Showdown: Unveiling the Molecular Nuances of 2-Nitrobenzamide and Its Derivatives. BenchChem.

-

BenchChem. (n.d.). N-Aryl Benzamide Synthesis. BenchChem.

-

Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.

-

Singh, R., et al. (2015). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. ResearchGate.

-

Al-Hunaiti, A., et al. (2012). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. ResearchGate.

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.

-

Lipshutz, B. H., et al. (2019). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 10(29), 7047-7052.

-

Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

-

Verma, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(9), 1055-1079.

-

LookChem. (n.d.). 5-Methoxy-2-nitrobenzoic acid. LookChem.

-

Shettar, A. K., et al. (2014). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate.

-

Al-Hunaiti, A., et al. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxy-2-nitrobenzoic Acid: Technical Specifications and Applications in Fine Chemical Synthesis. inno-pharmchem.com.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem.

-

Kulkarni, M., & Chaudhari, A. (2007). Nitroaromatic compounds – characteristics and methods of biodegradation. Polish Journal of Environmental Studies, 16(6), 825-835.

-

Nagashree, S., et al. (2016). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate.

-

Reddy, C. R., et al. (2018). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 23(12), 3249.

-

ChemicalBook. (n.d.). 5-Methoxy-2-nitrobenzoic acid. ChemicalBook.

-

Wang, H., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15933-15938.

-

PubChemLite. (n.d.). This compound. PubChemLite.

-

Matrix Fine Chemicals. (n.d.). This compound. Matrix Fine Chemicals.

-

Wang, Y., et al. (2019). Characterization of nitroaromatic compounds in atmospheric particulate matter from Beijing. ResearchGate.

-

National Center for Biotechnology Information. (2023). [Chemical Composition and Characterization of Nitroaromatic Compounds in Urban Areas of Shanghai]. PubMed.

-

ChemicalBook. (n.d.). 2-Amino-5-chloropyridine. ChemicalBook.

-

Sigma-Aldrich. (n.d.). 5-Methoxy-2-nitrobenzoic acid. Sigma-Aldrich.

-

Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.

-

ChemBK. (n.d.). N-(5-Chloro-2-pyridinyl)-5-Methoxy-2-nitrobenzaMide. ChemBK.

-

National Center for Biotechnology Information. (n.d.). 3-Nitrobenzamide. PubChem.

-

Royal Society of Chemistry. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances.

-

National Center for Biotechnology Information. (n.d.). 2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide;2-hydroxypropane-1,2,3-tricarboxylic acid. PubChem.

-

National Center for Biotechnology Information. (n.d.). 2-Nitrobenzamide. PubChem.

-

National Center for Biotechnology Information. (n.d.). 4-Nitrobenzamide. PubChem.

-

BenchChem. (n.d.). Confirming the structure of synthesized 2-Nitrobenzamide using analytical techniques. BenchChem.

-

Sigma-Aldrich. (n.d.). 2-Amino-5-chloropyridine. Sigma-Aldrich.

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem.

-

ChemicalBook. (n.d.). 5-Methoxy-2-nitrobenzoic acid. ChemicalBook.

-

NIST. (n.d.). 2-Amino-5-chloropyridine. NIST WebBook.

-

Jubilant Ingrevia. (2024). Safety Data Sheet: 2-Amino-5-chloropyridine. Jubilant Ingrevia Limited.

-

National Center for Biotechnology Information. (1988). Biological activity of 1,4-dihydropyridine derivatives. PubMed.

-

Al-Ostoot, F. H., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5529.

Sources

- 1. This compound | C13H10ClN3O4 | CID 21906618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 280773-16-2 [matrix-fine-chemicals.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Nitroaromatic compounds – characteristics and methods of biodegradation | Semantic Scholar [semanticscholar.org]

- 6. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. PubChemLite - this compound (C13H10ClN3O4) [pubchemlite.lcsb.uni.lu]

- 8. 5-Methoxy-2-nitrobenzoic acid|lookchem [lookchem.com]

- 9. hepatochem.com [hepatochem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

"N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide" physical and chemical properties

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (CAS No. 280773-16-2). Primarily recognized as a crucial intermediate in the synthesis of the direct Factor Xa inhibitor, Betrixaban, this document serves as a vital resource for researchers, medicinal chemists, and process development scientists.[1][2] The guide details optimized synthesis protocols, including a modern, safer approach utilizing EDC/NHS coupling chemistry, and outlines the compound's subsequent conversion to its corresponding amino derivative. A thorough analysis of its known physicochemical properties, safety and handling protocols, and predicted spectroscopic data is presented to support laboratory-scale synthesis, characterization, and downstream applications.

Introduction and Strategic Importance

This compound is a synthetic organic compound of significant interest in the pharmaceutical industry. Its molecular architecture, featuring a substituted nitrobenzamide linked to a chloropyridine moiety, makes it a key building block for complex active pharmaceutical ingredients (APIs).

The primary driver for its relevance is its role as a late-stage intermediate in the manufacturing of Betrixaban (Bevyxxa®), an oral anticoagulant approved for the prophylaxis of venous thromboembolism (VTE).[3][4][5] The nitro group in the molecule is strategically positioned for reduction to an amine, which then serves as a handle for coupling with the final fragment of the Betrixaban molecule. Understanding the properties and synthesis of this intermediate is therefore critical for the efficient and safe production of this important therapeutic agent.

Physicochemical Properties

The compound typically presents as a powder or crystalline solid.[2][6] While extensive experimental data is not uniformly available in peer-reviewed literature, a consolidation of supplier data sheets and patent filings provides the following key properties.

| Property | Value | Source(s) |

| CAS Number | 280773-16-2 | [7][8] |

| Molecular Formula | C₁₃H₁₀ClN₃O₄ | [8][9] |

| Molecular Weight | 307.69 g/mol | [8][9] |

| Appearance | White to light yellow crystal or crystalline powder | [6] |

| Melting Point | 165.7–168.0 °C | [2] |

| Boiling Point | 433.6 ± 45.0 °C (Predicted) | [10] |

| Flash Point | 216.0 °C (Predicted) | [2] |

| Density | ~1.47 g/cm³ (Predicted) | [10] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dichloromethane. | [6][11] |

| Storage | Recommended storage at 2-8 °C, sealed in a dry, dark place under an inert atmosphere. | [7][9][10] |

Synthesis and Mechanism

The synthesis of this compound is achieved through the formation of an amide bond between 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine. While older methods employed hazardous reagents like phosphorus oxychloride or oxalyl chloride, modern, safer, and scalable protocols utilize carbodiimide coupling agents.

Recommended Synthesis Protocol (EDC/NHS Coupling)

This protocol is adapted from methodologies designed to improve safety and yield, avoiding highly toxic and corrosive reagents.[12]

Diagram of Synthetic Workflow:

Caption: Workflow for EDC/NHS-mediated synthesis.

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry, three-neck flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 5-methoxy-2-nitrobenzoic acid (1.0 eq.), N-hydroxysuccinimide (NHS, 1.2-1.3 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2-1.3 eq.).[12]

-

Activation: Add an appropriate solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (approx. 5-10 volumes relative to the starting acid). Stir the mixture at ambient temperature (20-25 °C) for 1 hour to activate the carboxylic acid, forming the NHS-ester intermediate.[12]

-

Amide Coupling: Add 2-amino-5-chloropyridine (1.0-1.3 eq.) to the reaction mixture. Continue to stir at ambient temperature.[12]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting materials is complete.

-

Workup and Precipitation: Upon completion, cool the reaction solution to 5-10 °C. Slowly add water (approx. 10 volumes) to the reaction mixture with stirring to precipitate the product.[12]

-

Isolation: Continue stirring the resulting slurry for 3-8 hours to ensure complete crystallization. Collect the solid product by filtration, wash the filter cake sequentially with water and cold ethanol, and dry under vacuum at 40-50 °C to a constant weight.[12] Expected Yield: 93-96% with >99% purity by HPLC.[12]

Reaction Mechanism: EDC/NHS Amide Coupling

The causality behind using both EDC and NHS is rooted in efficiency and stability. EDC first reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis, which would revert it back to the starting carboxylic acid. NHS is introduced to "trap" this activated state by reacting with the O-acylisourea to form a semi-stable NHS ester. This amine-reactive ester is less susceptible to hydrolysis, allowing for a more efficient and controlled reaction with the incoming amine (2-amino-5-chloropyridine) to form the final amide bond.

Diagram of EDC/NHS Coupling Mechanism:

Caption: EDC/NHS coupling mechanism.

Spectroscopic and Analytical Characterization

While specific, publicly archived experimental spectra for this compound are scarce, characterization data is a requirement for regulatory filings.[2] The following section provides predicted data and key identifying features for quality control.

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzamide and pyridine rings, as well as a singlet for the methoxy group. Key expected signals include:

-

A singlet around 3.9-4.0 ppm (3H, -OCH₃).

-

A series of doublets and doublets of doublets between 7.0 and 8.5 ppm corresponding to the protons on the two aromatic rings.

-

A broad singlet at higher chemical shift (>10 ppm) for the amide N-H proton.

-

-

¹³C NMR (Predicted): The carbon spectrum will show signals for all 13 carbons. Notable peaks would include the carbonyl carbon (~164 ppm), the methoxy carbon (~56 ppm), and the aromatic carbons spread between ~110 and 155 ppm.

-

Mass Spectrometry (MS): The primary ion expected in ESI+ mode would be the [M+H]⁺ adduct at approximately m/z 308.04. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (an M+2 peak at ~310 with roughly one-third the intensity of the M peak).

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for:

-

N-H stretching (amide): ~3300-3400 cm⁻¹

-

C=O stretching (amide): ~1660-1680 cm⁻¹

-

N-O stretching (nitro group): Asymmetric at ~1520-1540 cm⁻¹ and symmetric at ~1340-1360 cm⁻¹.

-

C-O stretching (ether): ~1250 cm⁻¹

-

Chemical Reactivity and Downstream Conversion

The primary chemical utility of this compound is its role as a precursor to 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, the penultimate intermediate for Betrixaban.

Reduction of the Nitro Group

The conversion is a standard nitro group reduction. Common lab- and industrial-scale methods avoid catalytic hydrogenation (e.g., H₂/Pd-C), which can risk hydrodechlorination of the pyridine ring.

Diagram of Downstream Conversion:

Caption: Reduction to the corresponding amine.

Protocol for Nitro Reduction (Hydrazine Method):

-

Suspend this compound (1.0 eq.) in methanol (10 volumes).

-

Add a catalytic amount of ferric chloride (FeCl₃, 0.1 eq.) and heat the mixture to reflux.

-

Slowly add hydrazine hydrate (80%, 4.0 eq.) dropwise to the refluxing suspension.

-

Maintain reflux for 6 hours, monitoring the reaction by HPLC until the starting material is consumed (<0.3%).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Cool to room temperature, add ethyl acetate, and stir for 1 hour.

-

Wash the organic phase sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate to dryness to yield the product as a light yellow solid. Expected Yield: ~93% with >98% purity.

Safety and Handling

This compound must be handled with appropriate precautions in a laboratory or manufacturing setting.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, and eye/face protection.

-

P264 & P270: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

-

First Aid:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse.

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

References

-

Scribd. Intermediate Mediocon Product List. [Link]

-

ChemWhat. Betrixaban 2-Nitro Impurity CAS#: 280773-16-2. [Link]

-

Quick Company. Process For The Preparation Of Betrixaban And It's Salts. [Link]

-

ChemBK. N-(5-Chloro-2-pyridinyl)-5-Methoxy-2-nitrobenzaMide. [Link]

-

Matrix Fine Chemicals. This compound. [Link]

-

ChemBK. N-(5-Chloro-2-pyridinyl)-5-Methoxy-2-nitrobenzaMide. [Link]

-

Matrix Fine Chemicals. This compound. [Link]

-

ResearchGate. Expedient Approach to the Synthesis of Betrixaban. [Link]

- Google Patents.

-

New Drug Approvals. Betrixaban. [Link]

- Google Patents.

-

PubChem. N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide. [Link]

-

PubChemLite. This compound. [Link]

-

PubMed. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. [Link]

-

PMC - NIH. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor. [Link]

-

PubChem. N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride. [Link]

-

PubChem. 2-{[(6-Chloropyridin-3-Yl)methyl]amino}-5-Nitrobenzamide. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Process For The Preparation Of Betrixaban And It’s Salts [quickcompany.in]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C13H10ClN3O4 | CID 21906618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 280773-16-2|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | CAS 280773-16-2 [matrix-fine-chemicals.com]

- 9. chiralen.com [chiralen.com]

- 10. 2-nitro-N-(5-chloro-pyridin-2-yl)-5-methoxy-benzamide | 280773-16-2 [amp.chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]

The Crucial Role of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide in the Synthesis of Betrixaban: A Technical Guide

Introduction: Betrixaban and the Quest for Efficient Anticoagulant Synthesis

Betrixaban is an oral, direct factor Xa inhibitor, a class of anticoagulant medications that has revolutionized the prevention and treatment of thromboembolic diseases.[1] Its targeted mechanism of action offers a predictable anticoagulant response and a favorable safety profile compared to older anticoagulants.[2] The growing clinical importance of Betrixaban has spurred significant interest in developing efficient, scalable, and cost-effective synthetic routes. A key chokepoint in many of these synthetic pathways is the formation of the central benzamide core. This guide provides an in-depth technical analysis of a critical intermediate in this process: N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide . We will explore its synthesis, characterization, and subsequent transformation into the penultimate precursor of Betrixaban, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of this compound: A Tale of Two Amidation Strategies

The formation of this compound is achieved through the amidation of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine. Historically, this transformation was often accomplished using aggressive halogenating agents, but modern approaches favor milder, more environmentally benign coupling agents.

Traditional Approach: The Phosphorus Oxychloride Method

An established method for the synthesis of this intermediate involves the use of phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.[3][4]

Reaction Scheme:

Figure 2: Modern synthesis of the Betrixaban intermediate using EDC/NHS coupling.

Mechanism of EDC/NHS Amidation:

The EDC/NHS coupling proceeds through a well-defined, multi-step mechanism that ensures efficient amide bond formation under mild conditions.

Figure 3: Mechanism of EDC/NHS mediated amidation.

Experimental Protocol (EDC/NHS Method):

The following protocol is adapted from a patented procedure and represents a robust method for the synthesis of this compound. [5]

-

To a suitable reaction vessel, add 5-methoxy-2-nitrobenzoic acid (19.7 g, 0.1 mol), N-hydroxysuccinimide (11.5 g, 0.1 mol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (15.5 g, 0.1 mol).

-

Add tetrahydrofuran (295.5 mL) and stir the mixture to dissolve the solids.

-

Stir the reaction mixture for 30 minutes at 15 °C.

-

Add 2-amino-5-chloropyridine (12.8 g, 0.1 mol) to the reaction mixture and continue to stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add water (1773 mL) to the reaction mixture.

-

Cool the mixture to 10 °C and stir for 6 hours to induce crystallization.

-

Collect the solid product by filtration.

-

Wash the filter cake sequentially with water (40 mL) and ethanol (40 mL).

-

Dry the product under vacuum at 40 °C for 10 hours to yield this compound.

This process typically affords the product in high yield (88.4%) and purity (98.6% by HPLC). [5]

Analytical Characterization of the Intermediate

Thorough characterization of this compound is crucial to ensure its quality and suitability for the subsequent synthetic steps.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀ClN₃O₄ | [5][6] |

| Molecular Weight | 307.69 g/mol | [5][6] |

| Appearance | White crystal or crystalline powder | [7] |

| CAS Number | 280773-16-2 | [5][6] |

| Purity (by HPLC) | ≥98.6% | [5] |

Conversion to 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide: The Critical Reduction Step

The next key transformation in the synthesis of Betrixaban is the reduction of the nitro group in this compound to a primary amine, yielding 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide.

Reaction Scheme:

Figure 4: Reduction of the nitro intermediate to the corresponding amine.

Choice of Reducing Agent and Mechanistic Considerations:

The choice of reducing agent for this step is critical to ensure high chemoselectivity and avoid unwanted side reactions.

-

Iron in Acetic Acid (Fe/AcOH): This is a classic and highly reliable method for the reduction of aromatic nitro groups. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group, with the acidic medium providing the protons. This method is often favored for its chemoselectivity, as it typically does not reduce other sensitive functional groups.

-

Catalytic Hydrogenation (H₂/Pd/C): This is another widely used method for nitro group reduction. It offers the advantage of cleaner workups, as the byproducts are typically just water. However, a significant consideration when using this method with chlorinated substrates is the potential for hydrodechlorination, where the chlorine atom is replaced by a hydrogen atom. This can lead to the formation of impurities that are difficult to separate from the desired product. The choice of catalyst, solvent, and reaction conditions can influence the extent of this side reaction.

Experimental Protocol (Iron/Acetic Acid Reduction):

The following is a representative protocol for the reduction of the nitro intermediate using iron in acetic acid.

-

To a solution of this compound (100 g) in a mixture of water and ethyl acetate, add iron powder (50 g) and acetic acid (2 mL) at room temperature. [4]2. Heat the reaction mixture to 72-75 °C and stir until the reaction is complete (monitor by TLC). [4]3. Filter the reaction mixture to remove the iron salts.

-

Extract the filtrate with ethyl acetate.

-

Separate the organic layer and distill off the solvent to afford 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide. [4] This process typically yields the product in good yield (85%) and high purity (98.0% by HPLC). [4]

Conclusion: A Cornerstone Intermediate in Modern Anticoagulant Manufacturing

This compound is a pivotal intermediate in the synthesis of the direct factor Xa inhibitor, Betrixaban. The evolution of its synthesis from traditional, harsh methods to more modern, environmentally conscious coupling techniques exemplifies the ongoing drive for process optimization in the pharmaceutical industry. A thorough understanding of the synthesis, characterization, and subsequent reduction of this intermediate is essential for any researcher or professional involved in the development and manufacturing of Betrixaban. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful and efficient production of this critical building block.

References

- Alembic Pharmaceuticals Limited. (2019).

- CN107778224B. (2018). Preparation method of betrixaban intermediate.

-

ChemBK. (2024). N-(5-Chloro-2-pyridinyl)-5-Methoxy-2-nitrobenzaMide. Retrieved from [Link]

-

Chemistry Steps. (2023). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Betrixaban. PubChem Compound Database. Retrieved from [Link]

-

G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

- Li, G., et al. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 27(17), 10867–10875.

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

- Nakao, Y., et al. (2019). Reaction mechanism of the EDC-catalyzed amidation.

-

Quick Company. (2019). An Improved Process For Preparation Of Betrixaban Maleate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

PubMed Central. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 2-nitro-N-(5-chloro-pyridin-2-yl)-5-methoxy-benzamide CAS 280773-16-2. Retrieved from [Link]

- Reddy, C. R., & Sinare, S. N. (2020). Expedient Approach to the Synthesis of Betrixaban. SynOpen, 4(1), 62–65.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Gibson, C. M., & Peacock, W. F. (2017). Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor. P & T : a peer-reviewed journal for formulary management, 42(12), 744–749.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H10ClN3O4 | CID 21906618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound | CAS 280773-16-2 [matrix-fine-chemicals.com]

- 5. This compound | CAS 280773-16-2 [matrix-fine-chemicals.com]

- 6. chembk.com [chembk.com]

- 7. medchemexpress.com [medchemexpress.com]

Spectroscopic Characterization of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide: A Technical Guide

Introduction

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide is a chemical compound with the CAS number 280773-16-2 and a molecular formula of C₁₃H₁₀ClN₃O₄[1]. It belongs to the class of aromatic amides and is noted in the literature as an intermediate in chemical synthesis, particularly in the development of pharmaceutical agents. The structural complexity of this molecule, featuring a substituted pyridine ring linked via an amide bond to a substituted nitrobenzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation of its role in further chemical transformations.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles of spectroscopic analysis, offering researchers and drug development professionals a detailed reference for the characterization of this compound.

Molecular Structure and Key Features

The molecular structure of this compound is presented below. The key structural features that are expected to influence its spectroscopic properties include:

-

Two aromatic rings: A dichlorinated pyridine ring and a methoxy- and nitro-substituted benzene ring.

-

An amide linkage: This functional group has characteristic IR absorption bands and influences the chemical shifts of adjacent protons and carbons in the NMR spectra.

-

A nitro group: This strong electron-withdrawing group significantly impacts the electronic environment of the benzene ring.

-

A methoxy group: This electron-donating group also influences the benzene ring's electronic environment.

-

A chlorine substituent: This halogen atom on the pyridine ring will have a subtle effect on the chemical shifts of the pyridine protons.

The analysis of the spectroscopic data will focus on identifying the signals corresponding to these key features to confirm the compound's identity and structure.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data are essential for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on both aromatic rings, the amide proton, and the methoxy protons. The expected chemical shifts (in ppm, relative to TMS) are influenced by the electron-donating and electron-withdrawing nature of the substituents.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide NH | ~10.5 - 11.5 | Singlet (broad) | - |

| Pyridine H-3 | ~8.3 - 8.5 | Doublet | ~8.5 - 9.0 |

| Pyridine H-4 | ~7.9 - 8.1 | Doublet of doublets | ~8.5 - 9.0, ~2.5 |

| Pyridine H-6 | ~8.1 - 8.3 | Doublet | ~2.5 |

| Benzene H-3 | ~7.8 - 8.0 | Doublet | ~8.5 - 9.0 |

| Benzene H-4 | ~7.2 - 7.4 | Doublet of doublets | ~8.5 - 9.0, ~3.0 |

| Benzene H-6 | ~7.5 - 7.7 | Doublet | ~3.0 |

| Methoxy OCH₃ | ~3.9 - 4.1 | Singlet | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of electronegative atoms (O, N, Cl) and the aromatic nature of the rings will result in a wide range of chemical shifts.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Amide C=O | ~162 - 165 |

| Pyridine C-2 | ~150 - 153 |

| Pyridine C-3 | ~114 - 117 |

| Pyridine C-4 | ~140 - 143 |

| Pyridine C-5 | ~128 - 131 |

| Pyridine C-6 | ~147 - 150 |

| Benzene C-1 | ~133 - 136 |

| Benzene C-2 | ~140 - 143 |

| Benzene C-3 | ~125 - 128 |

| Benzene C-4 | ~118 - 121 |

| Benzene C-5 | ~160 - 163 |

| Benzene C-6 | ~110 - 113 |

| Methoxy OCH₃ | ~56 - 59 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, N-O, and C-O bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric) | Strong |

| N-O Stretch (Nitro) | 1330 - 1370 (symmetric) | Strong |

| C-O Stretch (Methoxy) | 1230 - 1270 (asymmetric) | Strong |

| C-O Stretch (Methoxy) | 1020 - 1060 (symmetric) | Medium |

| C-Cl Stretch | 700 - 800 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 307.69 g/mol [1]. In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a compound containing one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted mass-to-charge ratios (m/z) for various adducts are available and can be used to aid in the identification of the molecular ion in an experimental spectrum.

| Adduct | Predicted m/z |

| [M+H]⁺ | 308.04326 |

| [M+Na]⁺ | 330.02520 |

| [M-H]⁻ | 306.02870 |

Experimental Protocols

The acquisition of high-quality spectroscopic data requires appropriate experimental conditions. The following are general protocols that would be suitable for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide proton.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-16 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Parameters:

-

Ionization mode: Positive or negative ion mode to observe [M+H]⁺ or [M-H]⁻, respectively.

-

Mass range: m/z 50-500.

-

Capillary voltage and other source parameters should be optimized for the compound.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The data presented in this guide, including the expected chemical shifts, absorption bands, and mass-to-charge ratios, serve as a valuable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for accurate structural elucidation and purity assessment in any research or development setting.

References

-

Matrix Fine Chemicals. This compound. [Link]

-

PubChem. This compound. [Link]

-

PubChemLite. This compound. [Link]

-

ChemBK. N-(5-Chloro-2-pyridinyl)-5-Methoxy-2-nitrobenzaMide. [Link]

-

Zhang, X.-Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(6), 2153–2155. [Link]

-

Thakral, S., Narang, R., Kumar, M., & Singh, V. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. ResearchGate. [Link]

-

Zhu, B. Y., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179–2185. [Link]

Sources

A Technical Guide to the Solubility of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide

This guide provides a comprehensive technical overview of the solubility characteristics of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, a key intermediate in the synthesis of the anticoagulant drug Betrixaban.[1] While specific experimental solubility data for this compound is not widely published, this document outlines a robust framework for its theoretical prediction, experimental determination, and interpretation. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Executive Summary

Understanding and quantifying the solubility of this compound is critical for its effective use in synthesis, purification, and formulation. This guide navigates the core principles of solubility, analyzes the molecule's structural attributes to predict its behavior in various solvents, and provides detailed protocols for empirical solubility determination. By integrating theoretical predictions with practical, validated methodologies, researchers can efficiently develop optimized solvent systems, streamline process development, and ensure the quality and consistency of their work.

Physicochemical Profile of the Analyte

A foundational analysis of the molecule's properties is the first step in predicting its solubility. Key physicochemical parameters have been compiled from available literature and predictive models.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ClN₃O₄ | PubChem[2] |

| Molecular Weight | 307.69 g/mol | Matrix Fine Chemicals[3] |

| Appearance | White crystal or crystalline powder | ChemBK[4] |

| Predicted XlogP | 2.4 | PubChemLite[5] |

| Predicted Boiling Point | 433.6 ± 45.0 °C | ChemBK[4] |

The predicted octanol-water partition coefficient (XlogP) of 2.4 suggests that the compound has a moderate degree of lipophilicity.[5] This indicates it is likely to have limited solubility in water and higher solubility in organic solvents. One source confirms its solubility in dimethyl sulfoxide (DMSO) and dichloromethane, which aligns with this prediction.[4]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This concept is more formally articulated through the analysis of intermolecular forces and solubility parameters.

Structural Analysis and Polarity

The structure of this compound contains several functional groups that dictate its solubility:

-

Aromatic Rings: The two phenyl rings contribute to van der Waals forces and suggest solubility in aromatic solvents.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group.

-

Amide Linkage (-C(=O)NH-): This group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Chloropyridine Ring: The chlorine atom increases lipophilicity, while the nitrogen atom can act as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.

The combination of these features results in a molecule with significant polarity and hydrogen bonding potential, but also considerable nonpolar surface area from the aromatic rings. Therefore, it is unlikely to be highly soluble in very nonpolar solvents (like hexanes) or highly polar, protic solvents like water. Its optimal solubility is expected in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[6][7] HSP theory decomposes the total cohesion energy of a substance into three components:

-

δD: Dispersion forces

-

δP: Polar forces

-

δH: Hydrogen bonding forces

A solvent is likely to dissolve a solute if their respective HSP values are similar. The "distance" (Ra) between the HSPs of the solute and solvent in this three-dimensional space can be calculated, and a smaller distance implies higher affinity.[6] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. Based on its structure, it is predicted to have moderate to high δP and δH values.

Predictive Analysis based on Structurally Similar Compounds

To further refine our predictions, we can examine the known solubility of its core structural components:

-

2-Nitrobenzamide: This compound is reported to have very low water solubility (<0.1 mg/mL).[8][9] This supports the prediction of poor aqueous solubility for the target molecule.

-

p-Nitrobenzamide: A study on the para-isomer showed the highest solubility in polar aprotic solvents like DMSO, DMF, and NMP, followed by alcohols, and very low solubility in water.[10] This trend is highly likely to be mirrored by our target compound.

-

2-Amino-5-chloropyridine: This precursor is described as having moderate solubility in water (1 g/L at 20 °C) and greater solubility in organic solvents like ethanol and methanol.[11][12]

Predicted Solubility Profile:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic (e.g., DMSO, DMF, NMP, Acetonitrile) | High | These solvents can effectively solvate the polar nitro and amide groups. DMSO and DMF are particularly good hydrogen bond acceptors. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate to High | Good for dissolving moderately polar compounds. Dichloromethane is already reported as a suitable solvent.[4] |

| Alcohols (e.g., Methanol, Ethanol, Isopropanol) | Moderate | Can act as both hydrogen bond donors and acceptors, but the large nonpolar backbone of the molecule may limit high solubility. |

| Ketones (e.g., Acetone) | Moderate | Polar aprotic solvent, expected to be a reasonably good solvent. |

| Ethers (e.g., Tetrahydrofuran (THF)) | Low to Moderate | Less polar than ketones, may be a moderate solvent. |

| Aromatic (e.g., Toluene) | Low | While there is aromatic character, the high polarity of the nitro and amide groups will likely limit solubility. |

| Nonpolar Aliphatic (e.g., Hexane, Heptane) | Very Low / Insoluble | The molecule's polarity is too high for these nonpolar solvents. |

| Aqueous (e.g., Water) | Very Low / Insoluble | The large, lipophilic structure and moderate XlogP predict poor aqueous solubility. |

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[5][13] This method is recommended by major regulatory bodies, including the International Council for Harmonisation (ICH).[14][15][16][17]

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental process.

Caption: Workflow for Shake-Flask Solubility Determination

Detailed Shake-Flask Protocol

Principle: An excess of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and its concentration is determined analytically.[18]

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, selected for low analyte binding)

-

Volumetric flasks and pipettes

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 5-10 mg).

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[15]

-

Self-Validation Check: To confirm equilibrium, samples can be analyzed at different time points (e.g., 24h, 48h). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[15]

-

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. To separate the saturated supernatant from the solid, either:

-

Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the solution using a chemical-resistant syringe filter. Ensure the filter material does not adsorb the analyte.[18]

-

-

Sample Analysis: Carefully take an aliquot of the clear supernatant.

-

Dilution: Immediately perform a precise gravimetric or volumetric dilution of the supernatant with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of the analyte.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in appropriate units (e.g., mg/mL or mol/L).

Computational and High-Throughput Approaches

For early-stage drug discovery and process development, modern computational tools and high-throughput screening methods offer rapid solubility estimation.

In-Silico Prediction Tools

Numerous machine learning and quantitative structure-property relationship (QSPR) models are available to predict solubility.[2][3][4][19] These tools use large datasets of known solubilities to train algorithms that can predict the solubility of new molecules based on their structure.[20][21] While convenient, their predictions should be treated as estimates and confirmed experimentally for critical applications.

High-Throughput Screening (HTS)